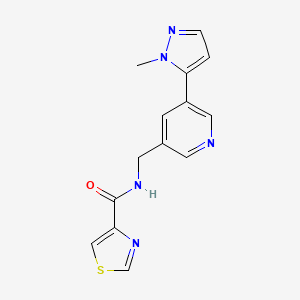

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-19-13(2-3-18-19)11-4-10(5-15-7-11)6-16-14(20)12-8-21-9-17-12/h2-5,7-9H,6H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACFABZMZPPLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CSC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and a 1,3-diketone.

Pyridine Ring Formation: The pyridine ring is introduced through a condensation reaction with appropriate aldehydes or ketones.

Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with an α-haloketone.

Coupling Reactions: The final step involves coupling the pyrazole, pyridine, and thiazole rings through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that derivatives of thiazole and pyrazole structures often demonstrate enhanced activity against various bacterial strains. For instance, compounds with similar scaffolds have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .

Anticancer Properties : Thiazole derivatives have been extensively studied for their anticancer potential. N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study focused on thiazole-based compounds reported significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells .

Inflammation and Pain Management : Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In vitro assays indicate that it could inhibit the production of pro-inflammatory cytokines, which are key players in chronic inflammatory diseases. This opens avenues for its use in treating conditions such as arthritis and other inflammatory disorders .

Agricultural Applications

Pesticidal Activity : The structure of this compound suggests potential use as a pesticide. Compounds with thiazole rings have been reported to exhibit insecticidal and fungicidal activities, which can be beneficial in crop protection strategies. Field trials are necessary to evaluate its effectiveness against common agricultural pests and pathogens .

Material Science

Polymer Development : The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into polymer composites containing thiazole derivatives has shown improved performance characteristics, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Chlorine and cyano groups in compound 3a enhance electrophilicity and crystallinity (higher melting point: 133–135°C) compared to non-halogenated analogues . Morpholinomethyl and piperazinyl groups in 4d improve solubility and pharmacokinetic profiles, critical for drug-like properties .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data

Key Observations :

- Spectral Trends : Aromatic protons in pyrazole/pyridine-thiazole hybrids resonate between δ 7.2–8.1 ppm, with methyl groups appearing near δ 2.4–2.6 ppm .

- Mass Spectrometry : Carboxamide derivatives show prominent [M+H]$^+$ peaks, with molecular ions consistent with calculated values (e.g., 403.1 for 3a vs. calcd. 403.1) .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a complex molecular structure that combines a thiazole ring with pyrazole and pyridine moieties. Its molecular formula is , with a molecular weight of approximately 286.36 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. For instance:

- In Vitro Studies : Research has shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, compounds with similar structures have demonstrated significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effective concentrations .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with specific molecular targets, such as kinases involved in cell proliferation. For example, it has been suggested that this compound may inhibit kinase activity, leading to reduced tumor growth .

Antimicrobial Activity

The thiazole moiety in this compound has been associated with antimicrobial properties. Thiazoles have been reported to exhibit activity against various pathogens, making them candidates for further investigation as antimicrobial agents. The specific interactions and efficacy against different bacterial strains require more detailed studies but indicate potential therapeutic applications .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Activity Implication |

|---|---|

| Thiazole Ring | Essential for cytotoxicity |

| Pyrazole Substitution | Influences kinase inhibition potency |

| Pyridine Moiety | Affects binding affinity to biological targets |

The presence of electron-donating groups, such as methyl or methoxy substituents on the aromatic rings, has been shown to enhance activity by improving solubility and receptor interactions .

Case Studies

Several case studies have explored the efficacy of thiazole-containing compounds:

- Compound Evaluation : A recent study synthesized multiple thiazole derivatives and evaluated their anticancer properties using MTT assays. Several compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong potential for further development .

- Molecular Dynamics Simulations : Computational studies have provided insights into how this compound interacts with target proteins at a molecular level, revealing critical binding sites that could be targeted in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.